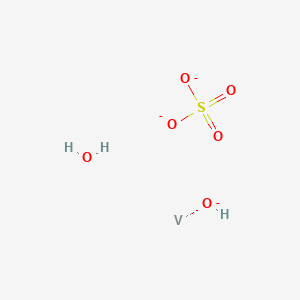

Oxidovanadium(3+) sulfate hydrate

説明

Structure

2D Structure

特性

CAS番号 |

123334-20-3 |

|---|---|

分子式 |

H2O6SV |

分子量 |

181.02 g/mol |

IUPAC名 |

oxovanadium(2+);sulfate;hydrate |

InChI |

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |

InChIキー |

DKCWBFMZNUOFEM-UHFFFAOYSA-L |

SMILES |

O.[OH-].[O-]S(=O)(=O)[O-].[V] |

正規SMILES |

O.[O-]S(=O)(=O)[O-].O=[V+2] |

関連するCAS |

12439-96-2 16840-96-3 |

製品の起源 |

United States |

Synthesis Methodologies for Oxidovanadium 3+ Sulfate Hydrate

Precursor Selection and Reactant Stoichiometry

The initial choice of vanadium compound is a critical determinant of the synthesis pathway and the final product's characteristics. Vanadium(III) oxide, vanadium(V) oxide, and vanadium(III) chloride are common starting points, each requiring specific stoichiometric considerations to achieve the desired vanadium(III) oxidation state in the sulfate (B86663) form.

Vanadium(III) oxide (V₂O₃) serves as a direct precursor for the synthesis of vanadium(III) sulfate. This pathway is advantageous as the vanadium is already in the desired +3 oxidation state, simplifying the reaction. The process typically involves the reaction of V₂O₃ with sulfuric acid. Industrially produced vanadium(III) oxide is readily available for this purpose google.com. A method has been described where a mixture of vanadium oxides, including V₂O₃, is leached with sulfuric acid to form vanadyl sulfate and solid vanadium(III) oxide, which can then be further processed google.com.

Starting with the more common and stable vanadium(V) oxide (V₂O₅) requires a reduction step to achieve the vanadium(III) state. This is a widely documented approach, utilizing various reducing agents.

A notable and historically significant method involves the reduction of V₂O₅ with elemental sulfur in the presence of concentrated sulfuric acid. wikipedia.org The balanced reaction for this process is: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O wikipedia.org

To ensure the complete reduction of V⁵⁺ to V³⁺, a specific molar ratio of sulfur to V₂O₅, typically 3:1, is crucial to minimize residual unreacted vanadium pentoxide.

Another approach is through hydrothermal synthesis. In one such method, a mixture of V₂O₅ and vanadium(III) chloride (VCl₃) is reacted in diluted sulfuric acid at high temperatures and pressures. researchgate.net This method yields blue prismatic crystals of [V₂O₂(SO₄)₂(H₂O)₆] in a 32% yield based on the initial vanadium content. researchgate.net

The following table summarizes key details of V₂O₅ reduction pathways.

Table 1: Vanadium(V) Oxide Reduction Methods

| Reducing Agent | Co-Reactants/Solvents | Key Conditions | Product/Yield | Source(s) |

| Elemental Sulfur (S) | Concentrated H₂SO₄ | Reflux, 3:1 molar ratio of S to V₂O₅ | V₂(SO₄)₃ | wikipedia.org |

| Vanadium(III) Chloride (VCl₃) | Diluted H₂SO₄, 2,5-pyridinedicarboxylic acid | Hydrothermal, 180°C for 68 h | [V₂O₂(SO₄)₂(H₂O)₆], 32% yield | researchgate.net |

| Sodium Borohydride (NaBH₄) | Solid-state reaction, then H₂SO₄ leaching | 300°C under argon | High purity V₂O₃ and vanadyl sulfate solution | google.com |

Vanadium(III) chloride (VCl₃) is another viable precursor for producing vanadium(III) sulfate species. wikipedia.org VCl₃ is soluble in acidic aqueous solutions, where it can be used to prepare electrolytes for applications like vanadium redox flow batteries. wikipedia.org In these mixed chloride-sulfate solutions, the V(III) ion can form complexes with the sulfate anions. researchgate.net

As mentioned previously, VCl₃ can also be used in conjunction with V₂O₅ in a hydrothermal process to synthesize a crystalline oxidovanadium(IV) sulfate hydrate (B1144303), demonstrating its role as a key reactant in forming sulfate-coordinated vanadium complexes. researchgate.net

Reaction Conditions and Optimization

Beyond the selection of precursors, the precise control of reaction conditions is paramount for the successful synthesis of oxidovanadium(3+) sulfate hydrate. The concentration of sulfuric acid and the temperature profile of the reaction are two of the most critical parameters to optimize.

The concentration of sulfuric acid (H₂SO₄) plays a multifaceted role in the synthesis, influencing reactant solubility, reaction kinetics, and the stability of the final product.

High Concentrations: Highly concentrated sulfuric acid (e.g., 98%) is effective in dissolving vanadium(V) oxide to prepare precursor solutions like dioxovanadium(V) sulfate. acs.org In many chemical syntheses, concentrated H₂SO₄ acts as a dehydrating agent and can shift reaction equilibria. alliancechemical.comwikipedia.org

Controlled Concentrations: Regulation of sulfuric acid concentration is critical to control the excess of sulfate ions (SO₄²⁻) in the final product.

Influence on Redox Behavior: Studies on vanadyl solutions have shown that H₂SO₄ concentration significantly impacts the electrochemical behavior of vanadium ions. The oxidation of VO²⁺ to VO₂⁺ is quasi-reversible at high H₂SO₄ concentrations (>5 mol/L) but approaches an irreversible reaction at lower concentrations. mdpi.comresearchgate.net This highlights the acid's role in facilitating the electrochemical steps of the reaction. mdpi.comresearchgate.net

Temperature control is essential for managing reaction rates, ensuring the desired phase is formed, and preventing thermal decomposition of the product.

V₂O₅ Reduction with Sulfur: This reaction is typically carried out under reflux conditions at temperatures between 100–120°C. This range is considered optimal for promoting the oxidation of sulfur while avoiding the decomposition of the resulting vanadium(III) sulfate.

Hydrothermal Synthesis: The hydrothermal reaction involving V₂O₅ and VCl₃ requires a significantly higher temperature of 180°C, maintained for an extended period (68 hours), to drive the reaction to completion. researchgate.net

V₂O₅ Dissolution: The dissolution of V₂O₅ in concentrated sulfuric acid is an endothermic process, often requiring heating to around 360 K (87°C) to ensure all the oxide reacts. acs.org

Product Stability: It is important to note that vanadium(III) sulfate is thermally sensitive. When heated in a vacuum at or just below 410°C, it decomposes into vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂). wikipedia.org

The following table provides a summary of the temperature conditions for various synthesis methods.

Table 2: Temperature Regimes in this compound Synthesis

| Synthesis Method | Precursors | Temperature | Purpose | Source(s) |

| Sulfur Reduction | V₂O₅, S, H₂SO₄ | 100–120°C (Reflux) | Optimize reaction rate, prevent product decomposition | |

| Hydrothermal Synthesis | V₂O₅, VCl₃, H₂SO₄ | 180°C | Drive hydrothermal reaction | researchgate.net |

| Oxide Dissolution | V₂O₅, concentrated H₂SO₄ | 360 K (87°C) | Dissolve precursor | acs.org |

| Thermal Decomposition | V₂(SO₄)₃ | ~410°C (in vacuum) | Decomposition to VOSO₄ and SO₂ | wikipedia.org |

Atmospheric Control (e.g., Inert Atmosphere Requirements)

Vanadium(III) compounds are susceptible to oxidation, particularly in the presence of moisture and atmospheric oxygen. While anhydrous Vanadium(III) sulfate is a pale yellow solid that shows stability in dry air, its hydrated form is more reactive. wikipedia.org Upon exposure to moist air over extended periods, it can convert to a green hydrated form, indicating a change in its coordination or oxidation state. wikipedia.org

In solution, the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, is prone to oxidation. Therefore, syntheses are often conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of V(III) to V(IV) (vanadyl) or V(V) species. mdpi.com This is particularly crucial during steps that involve heating or prolonged stirring in solution, where the rate of oxidation can be significantly increased. The use of soft chemical conditions, including a controlled atmosphere, is a common strategy to maintain the desired +3 oxidation state of vanadium. mdpi.com

Solvent Systems and Their Influence

The choice of solvent is critical in the synthesis of this compound as it influences the coordination environment of the vanadium ion and the stability of the resulting complex.

Aqueous Systems: Water is the most fundamental solvent for producing the hydrated form of the compound. In aqueous solutions, the vanadium(III) ion exists as the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, which has a regular octahedral geometry with a mean V-O bond distance of approximately 1.99 Å. researchgate.net The compound typically crystallizes from a sulfuric acid solution where V₂O₅ is reduced. For example, a common preparation involves the reduction of vanadium pentoxide in sulfuric acid with a reducing agent like elemental sulfur. wikipedia.org The slow dissolution of the resulting V₂(SO₄)₃ in water yields the green [V(H₂O)₆]³⁺ complex. wikipedia.org

Non-Aqueous and Mixed-Solvent Systems: Other oxygen-donor solvents like dimethyl sulfoxide (B87167) (DMSO) have been studied in the context of vanadium coordination chemistry. researchgate.netacs.org These solvents can also form stable complexes with vanadium ions. For instance, studies on related vanadium species show that the coordination number and geometry can be influenced by the solvent's properties, such as its size and coordinating ability. In N,N′-dimethylpropyleneurea (DMPU), the space-demanding nature of the solvent molecule can lead to a five-coordinate complex for the oxovanadium(IV) ion, as opposed to the more typical six-coordinate geometry. researchgate.net While specific protocols for this compound in these solvents are less common, the principles suggest that the solvent system can be a tool to modify the resulting solid-state structure.

The influence of different solvents on the coordination of vanadium ions is summarized below.

| Vanadium Ion | Solvent | Coordination Complex/Ion | Key Structural Features | Reference(s) |

| Vanadium(III) | Water | [V(H₂O)₆]³⁺ | Regular octahedral geometry; Mean V-O distance ~1.99 Å. | researchgate.net |

| Oxovanadium(IV) | Water | [VO(H₂O)₅]²⁺ | Distorted octahedron; Strong V=O bond (~1.6 Å); Weakly bound trans-water molecule (~2.2 Å). | researchgate.net |

| Oxovanadium(IV) | DMSO | [VO(OS(CH₃)₂)₅]²⁺ | Distorted octahedron similar to the hydrated ion. | researchgate.net |

| Dioxovanadium(V) | Water | [VO₂(H₂O)₄]⁺ | Very distorted octahedron; cis-V=O bonds (~1.6 Å). | acs.org |

Crystallization Techniques for Pure Phases

Obtaining a pure, crystalline solid is a critical step in the synthesis. The method of crystallization directly impacts the purity, size, and quality of the resulting crystals.

Slow Cooling Methods

Slow cooling is a fundamental and widely used technique for obtaining high-quality crystals from a solution. unifr.ch The principle relies on the difference in solubility of the compound at different temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. This gradual decrease in temperature reduces the solubility of the desired compound, leading to supersaturation and subsequent crystallization.

For the crystallization of vanadium sulfates, a solution is typically concentrated and then cooled in a refrigerator. acs.org A slow cooling rate is crucial because it allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities. libretexts.org Rapid cooling, such as plunging a hot solution into an ice bath, can trap impurities within the growing solid, leading to a less pure product and smaller crystal sizes. libretexts.org The benefits of slow cooling include the growth of larger, purer crystals which are easier to separate via filtration. libretexts.org

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a method that employs high temperatures (typically >100 °C) and pressures in a sealed vessel (autoclave) to dissolve and recrystallize materials that are poorly soluble under ordinary conditions. This technique is frequently used for the synthesis of vanadium oxides and related compounds. mdpi.comnih.gov

A representative hydrothermal synthesis for a related vanadyl sulfate hydrate, [V₂O₂(SO₄)₂(H₂O)₆], involves heating a mixture of V₂O₅, VCl₃, and dilute H₂SO₄ in a sealed container at 180°C for an extended period (e.g., 68 hours). researchgate.net This process yields prismatic blue crystals upon cooling. researchgate.net While this example produces a Vanadium(IV) compound, the protocol highlights the key parameters of hydrothermal synthesis:

Precursors: A source of vanadium (e.g., V₂O₅, VCl₃) and sulfate (H₂SO₄). researchgate.net

Temperature: Elevated temperatures to increase solubility and reaction rates.

Time: Sufficient reaction time to allow for crystal growth.

The challenge in applying this method for this compound lies in precisely controlling the redox conditions within the autoclave to prevent the formation of mixed-valence or higher oxidation state species. mdpi.comnih.gov

Purity Assessment and Yield Optimization

Ensuring the purity of the final product and maximizing the reaction yield are essential aspects of any synthetic procedure.

Purity Assessment: The purity of synthesized this compound is determined using various analytical techniques.

Spectroscopic Methods: Techniques like FT-IR (Fourier-Transform Infrared) spectroscopy are used to identify the characteristic vibrational bands of the sulfate and coordinated water molecules. researchgate.net

Elemental Analysis: This method provides the percentage composition of elements like carbon, hydrogen, and sulfur, which can be compared against the calculated theoretical values for the chemical formula. researchgate.net

Manganometric Titration: This redox titration technique can be used to determine the oxidation state of the vanadium, confirming it is in the +3 state. researchgate.net

X-ray Diffraction (XRD): Single-crystal or powder XRD is used to confirm the crystal structure and phase purity of the final product. researchgate.net

Yield Optimization: Optimizing the yield involves systematically adjusting reaction and crystallization parameters.

Stoichiometry: Precise control of the molar ratios of reactants, such as the V₂O₅ and the reducing agent, is critical. wikipedia.org

Crystallization Conditions: As discussed, slow cooling and undisturbed conditions promote higher recovery of pure crystals. libretexts.orgufl.edu In some processes, bleeding the mother liquor during crystallization can help maintain lower concentrations of impurities, thereby improving the purity of the crystallized product. google.com

Impurity Removal: In cases where precursors contain impurities like iron or aluminum, purification steps such as solvent extraction may be necessary prior to crystallization to obtain a high-purity final product. mdpi.com For example, the extractant EHEHPA has been used to separate vanadium from iron and aluminum in sulfate solutions. mdpi.com

Antisolvent Addition: The addition of a miscible solvent in which the desired compound is insoluble (an antisolvent) can be used to induce crystallization and improve yields by reducing the solubility of the product in the primary solvent system. researchgate.net

A summary of a hydrothermal synthesis for a related compound is provided below, illustrating typical yield and characterization data.

| Product | Precursors | Method | Conditions | Yield | Characterization Methods | Reference(s) |

| [V₂O₂(SO₄)₂(H₂O)₆] | V₂O₅, VCl₃, H₂SO₄ | Hydrothermal | 180°C, 68 hours | 32% (based on V) | Elemental Analysis, TGA, FT-IR, Single Crystal XRD, Manganometric Titration | researchgate.net |

Structural Elucidation and Crystallography

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is the definitive method for determining the molecular structure of crystalline compounds, yielding precise atomic coordinates from which bond lengths, bond angles, and other key geometric parameters can be calculated.

While a crystal structure for a simple "oxidovanadium(3+) sulfate (B86663) hydrate" is not documented in the searched literature, analysis of related complex vanadium(III) sulfates provides a model for understanding its potential crystallographic parameters. For instance, the dinuclear vanadium(III) complex [V₂(SO₄)₃{N,N′-bis(2-pyridylmethyl)-1,2-ethanediamine}₂], which contains V(III) and sulfate ligands, has been structurally characterized. This compound crystallizes in the monoclinic crystal system with the space group C2/c. oup.com Another heptacoordinate vanadium(III) sulfate complex, [V(SO₄){N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,2-ethanediamine}]⁺, crystallizes in the orthorhombic system with the space group Aba2. oup.com The crystal system and space group are fundamental properties dictated by the symmetry of the arrangement of molecules or ions in the crystal lattice.

The unit cell is the basic building block of a crystal. Its dimensions (lengths of the sides a, b, c and the angles α, β, γ between them) and volume (V) are determined with high precision from X-ray diffraction data. For the analogous compound [V₂(SO₄)₃(bispicen)₂], the unit cell parameters have been determined as follows:

| Parameter | Value oup.com |

| a | 25.083(7) Å |

| b | 24.236(5) Å |

| c | 15.708(5) Å |

| α | 90° |

| β | 114.96(2)° |

| γ | 90° |

| V | 8655(4) ų |

| Z | 8 |

Unit cell parameters for [V₂(SO₄)₃{N,N′-bis(2-pyridylmethyl)-1,2-ethanediamine}₂]. 'Z' represents the number of formula units per unit cell.

The molecular packing in the crystal is governed by intermolecular forces, which would include hydrogen bonding involving the hydrate (B1144303) water molecules and the sulfate anions in the theoretical "oxidovanadium(3+) sulfate hydrate".

The Vanadium(III) ion (a d² ion) typically exhibits a preference for a six-coordinate, octahedral geometry, although heptacoordinate structures are also known. oup.comresearchgate.net This coordination environment is often distorted due to electronic effects and the nature of the coordinating ligands.

In most of its complexes, the V(III) center adopts a distorted octahedral geometry. acs.org This distortion is evident in oxo-bridged dinuclear vanadium(III) complexes, which feature a V-O-V linkage. oup.combenthamopenarchives.com Similarly, in hydrated vanadium(III) ions, such as [V(H₂O)₆]³⁺, the geometry is generally a regular octahedron, but substitution of water with other ligands like sulfate can introduce distortions. acs.org

The specific ligands—oxo, sulfate, and water—play a crucial role in defining the final coordination geometry.

Oxo Ligands: In dinuclear V(III) complexes, a bridging oxo ligand connects two vanadium centers. oup.comresearchgate.net The presence of a terminal V(III)=O oxo group is very rare but has been achieved with sterically demanding organic ligands. berkeley.edunih.gov

Sulfate Ligands: The sulfate ion can act as a ligand in several ways. It can be a monodentate ligand (coordinating through one oxygen atom), a bidentate chelating ligand (coordinating through two oxygen atoms to the same metal center), or a bridging ligand connecting two different metal centers. oup.comoup.com In the complex [V₂(SO₄)₃(bispicen)₂], two sulfate ions act as bidentate ligands to each vanadium center, while the third sulfate bridges the two metal ions. oup.com

Water Ligands: Water molecules act as neutral, monodentate ligands. In hydrated vanadium sulfates, water molecules would complete the coordination sphere of the vanadium(III) ion.

In a hypothetical this compound, the vanadium center would likely be six-coordinate, with oxygen atoms from a bridging oxo group, sulfate ions, and water molecules comprising a distorted octahedral environment.

The distances between the central vanadium atom and the oxygen atoms of the ligands are key indicators of the bonding type and strength. These lengths vary depending on the nature of the oxygen-donating group.

| Bond Type | Typical Bond Length (Å) | Source |

| V(III)-O (oxo-bridge) | ~1.80 | acs.org |

| V(III)-O (sulfate) | ~2.00 - 2.10 | oup.com |

| V(III)-O (aqua) | ~1.99 | acs.org |

| V(IV)=O (vanadyl) | ~1.60 | researchgate.netresearchgate.net |

Representative Vanadium-Oxygen bond lengths in various coordination environments. Note that the V(IV)=O bond length is included for comparison to illustrate the significant difference from single V-O bonds.

In oxo-bridged dinuclear vanadium(III) complexes, the V-O-V angle is a critical parameter, typically found to be in the range of 150-180°. acs.org The bond angles within the distorted octahedron around the vanadium center would deviate from the ideal 90° and 180° due to the differing steric and electronic demands of the oxo, sulfate, and aqua ligands. For example, in vanadium(IV) oxo-sulfato complexes, the O=V-O(sulfate) angles are often distorted from 90°. researchgate.net

Hydrogen Bonding Networks within Hydrate Structures

An extensive and intricate network of hydrogen bonds is a defining characteristic of hydrated sulfate compounds, providing significant stability to the crystal structure. nih.gov In this compound, the primary hydrogen bond donors are the water molecules directly coordinated to the vanadium(III) ion and any additional water molecules of crystallization present in the lattice. researchgate.netnih.gov The oxygen atoms of the sulfate anions act as the primary hydrogen bond acceptors. nih.govmpg.de

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is an essential non-destructive technique for analyzing the crystalline nature of materials like this compound. ucmerced.edu It provides information on phase composition, crystal structure, and purity. researchgate.net

Phase Identification and Purity Verification

PXRD serves as a "fingerprint" for crystalline materials, where each phase produces a unique diffraction pattern. nih.gov To identify the phases in a sample of this compound, its experimental PXRD pattern is compared against standard patterns in a comprehensive database, such as the Powder Diffraction File (PDF) managed by the International Centre for Diffraction Data (ICDD). ucmerced.eduresearchgate.netnih.gov A match between the experimental pattern's peak positions (in degrees 2θ) and relative intensities with a reference pattern confirms the presence of that specific crystalline phase. nih.gov

The absence of peaks attributable to impurities or other phases is used to verify the sample's purity. Modern diffractometer systems with specialized software can automate this phase identification process, even in complex mixtures. ucmerced.edu

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Matching Phase (from database) |

|---|---|---|---|

| 18.5 | 4.79 | 100 | This compound |

| 25.3 | 3.52 | 85 | This compound |

| 31.7 | 2.82 | 60 | This compound |

| 45.5 | 1.99 | 45 | This compound |

Polymorphism and Anhydrous Transitions

Polymorphism describes the ability of a compound to exist in more than one crystalline form. While specific polymorphs of this compound are not detailed in the provided context, the phenomenon is common in sulfate salts. rsc.org Different polymorphs would each produce a distinct PXRD pattern.

Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed picture of the functional groups and vibrational modes within the compound.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within oxidovanadium(IV) sulfate (B86663) hydrate (B1144303). The most prominent and characteristic absorption band in the IR spectrum is associated with the stretching vibration of the vanadium-oxygen double bond (V=O). This band is typically strong and appears in the 985-1000 cm⁻¹ region. researchgate.netresearchgate.net Its precise position can be influenced by the degree of hydration and the coordination environment.

The sulfate group (SO₄²⁻) also exhibits characteristic IR absorption bands. These arise from the symmetric and asymmetric stretching modes of the S-O bonds, typically found in the 1050–1200 cm⁻¹ range. The presence of water of hydration is confirmed by broad absorption bands in the high-frequency region (around 3000-3500 cm⁻¹) corresponding to O-H stretching vibrations, and bending modes (scissoring) around 1600-1640 cm⁻¹. researchgate.netmdpi.com The coordination of water molecules to the vanadium center can also be inferred from shifts in these bands. kalaharijournals.com Additionally, bands corresponding to VO-S and VO-O groups have been identified at lower wavenumbers, such as 472-474 cm⁻¹ and 1654-1656 cm⁻¹, respectively. ekb.eg

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~985 - 1000 | V=O stretching vibration | researchgate.netresearchgate.net |

| 1050 - 1200 | SO₄²⁻ stretching vibrations | |

| ~1600 - 1640 | H₂O bending (scissoring) mode | researchgate.netmdpi.com |

| ~3000 - 3500 | O-H stretching vibrations (hydrated water) | researchgate.net |

| ~472 - 474 | VO-S group vibration | ekb.eg |

| ~1655 | VO-O group vibration | ekb.eg |

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For oxidovanadium(IV) sulfate hydrate, the most intense Raman band is typically the symmetric stretching mode of the V=O bond, appearing around 984 cm⁻¹. researchgate.net The Raman shifts in the 900 to 1200 cm⁻¹ range are characteristic of hydrated vanadium sulfate ions, including V-S-O vibrations (~968 cm⁻¹) and SO₄²⁻ modes (~980-1100 cm⁻¹). researchgate.netbuffalostate.edu The lattice vibrations for the crystalline solid are observed at wavenumbers below 200 cm⁻¹. researchgate.net

Raman spectroscopy can also probe low-energy electronic transitions. In certain vanadium(III) sulfate compounds, electronic Raman transitions have been observed between the trigonal components of the ground term, for example, a band centered at approximately 2720 cm⁻¹. nih.govaip.org While this is for a V³⁺ system, it highlights the utility of Raman spectroscopy in accessing electronic structural details.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~984 | V=O symmetric stretching | researchgate.net |

| 900 - 1200 | Hydrated vanadium sulfate ion stretching modes (V-S-O, SO₄²⁻) | researchgate.net |

| < 200 | Lattice vibrations | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

The blue color of aqueous solutions of oxidovanadium(IV) sulfate hydrate is a direct consequence of its electronic structure. stackexchange.com UV-Vis spectroscopy is the primary tool for investigating the electronic transitions within the d-orbitals of the vanadium center and charge transfer processes.

The oxidovanadium(IV) ion (VO²⁺) has a 3d¹ electron configuration. In the hydrated complex, [VO(H₂O)₅]²⁺, the vanadium center is in a distorted octahedral environment, often approximated by C₄ᵥ symmetry. This lower symmetry lifts the degeneracy of the d-orbitals. The electronic absorption spectrum is typically characterized by three d-d transitions. nepjol.infomdpi.com

These transitions are often assigned based on the energy level scheme proposed by Ballhausen and Gray. nepjol.infomdpi.com The absorption bands correspond to the promotion of the single d-electron from the ground state orbital to higher energy d-orbitals. The blue color of the complex arises from absorption in the yellow-red region of the visible spectrum. stackexchange.com For example, in some oxovanadium(IV) complexes, d-d transitions are observed as weak bands or shoulders in the 410-420 nm range and another more prominent band around 740-800 nm. nepjol.infocore.ac.ukbath.ac.uk The exact energies of these transitions are sensitive to the nature of the ligands coordinated to the vanadyl ion. bath.ac.uk

| Wavelength (nm) | Transition Assignment (C₄ᵥ symmetry) | Reference |

|---|---|---|

| ~740 - 800 | ²B₂ → ²E | core.ac.ukbath.ac.uk |

| ~540 - 640 | ²B₂ → ²B₁ | core.ac.ukredalyc.org |

| ~410 - 420 | ²B₂ → ²A₁ (often a shoulder) | nepjol.info |

In addition to the relatively weak d-d transitions, more intense charge transfer (CT) bands can be observed in the UV-Vis spectrum, typically in the ultraviolet region. worldresearchersassociations.com These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

For oxovanadium(IV) complexes, LMCT transitions from the p-orbitals of the oxo-ligand or other coordinated ligands to the empty d-orbitals of the vanadium center are common. nepjol.infolibretexts.org For instance, a spectral band observed around 340-350 nm in some oxovanadium(IV) complexes has been attributed to a charge transfer from the nitrogen of a coordinated ligand to the vanadium center (N→VO CT). nepjol.info These CT bands are typically much more intense than d-d transitions. testbook.com

UV-Vis spectroscopy is a powerful and widely used technique for monitoring the speciation of vanadium ions in solution. researchgate.netrsc.orgrsc.org The distinct absorption spectra of the different oxidation states of vanadium (V²⁺, V³⁺, VO²⁺, and VO₂⁺) allow for their quantitative determination in solution. In acidic aqueous solutions, oxidovanadium(IV) sulfate yields the hydrated vanadyl cation, [VO(H₂O)₅]²⁺. mdpi.com

The concentration of VOSO₄ in solution can be monitored by measuring the absorbance at specific wavelengths where it has a characteristic absorption, such as around 760 nm. researchgate.net By creating calibration curves of absorbance versus concentration, the amount of VOSO₄ can be accurately determined. researchgate.netresearchgate.net This method is crucial in applications like vanadium redox flow batteries, where the concentrations of V(IV) and other vanadium species directly relate to the battery's state of charge. researchgate.net Furthermore, deviations from the Beer-Lambert law in mixtures of different vanadium oxidation states can indicate the formation of mixed-valence complexes, which can also be characterized and quantified using UV-Vis spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of the V(III) ion, a d² system with an S=1 spin state, profoundly influences its NMR spectroscopic properties. nih.govresearchgate.net The presence of unpaired electrons leads to significant line broadening and large chemical shift ranges, making NMR analysis challenging but also potentially very informative. researchgate.netillinois.edu

¹H NMR and ¹³C NMR for Ligand Characterization

Direct observation of nuclei in ligands bound to a paramagnetic center like V(III) is complicated by these paramagnetic effects.

¹H NMR: The signals for protons on ligands, such as the water molecules in [V(H₂O)₆]³⁺, are often broadened to the point of being undetectable by standard NMR techniques. illinois.edu The interaction with the unpaired electrons on the V(III) center dramatically shortens the nuclear relaxation times, leading to extremely broad resonance lines. researchgate.net However, these paramagnetic shifts, when observable, can provide insight into the nature of the metal-ligand bond. cdnsciencepub.com

¹³C NMR: This technique is not applicable for the characterization of oxidovanadium(3+) sulfate hydrate as there are no carbon-containing ligands in the primary coordination sphere. For organometallic V(III) complexes, ¹³C NMR spectra, like ¹H NMR, are characterized by broad signals and large chemical shifts due to paramagnetic interactions. researchgate.netpjmhsonline.com

⁵¹V NMR for Vanadium Environment

The ⁵¹V nucleus is a quadrupolar nucleus (I = 7/2) and is nearly 100% naturally abundant, making it generally suitable for NMR spectroscopy. arxiv.org However, for paramagnetic V(III) species, the same issues that affect ¹H NMR are present and often magnified.

The detection of ⁵¹V NMR signals in paramagnetic V(III) compounds is exceedingly difficult. The rapid electronic relaxation of the S=1 ion, coupled with the quadrupolar nature of the ⁵¹V nucleus, typically results in resonance lines that are too broad to be observed in standard NMR experiments. bohrium.com While ⁵¹V NMR is a powerful tool for studying diamagnetic V(V) complexes, which exhibit a wide range of chemical shifts sensitive to the coordination environment, its application to paramagnetic V(III) organometallic or coordination complexes is not routine and often unsuccessful. udel.eduresearchgate.net Some specialized studies on certain V(III) complexes have reported ⁵¹V NMR data, but this remains an exception rather than a common characterization method. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom. It is particularly valuable for amorphous or solution-state samples and is not hindered by paramagnetism. pyrometallurgy.co.zascispace.com XAS is divided into two main regions: XANES and EXAFS.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

EXAFS refers to the oscillatory structure in the X-ray absorption coefficient at energies well above an absorption edge. This fine structure arises from the scattering of the ejected photoelectron by neighboring atoms. nist.gov Analysis of the EXAFS region can yield precise information about the local atomic structure around the central vanadium atom.

For the hydrated vanadium(III) ion, EXAFS studies have been instrumental in defining its coordination sphere. These studies confirm that the V³⁺ ion in aqueous solution is surrounded by six oxygen atoms in a regular octahedral geometry. mostwiedzy.plnih.gov The analysis provides key structural parameters, as detailed in the table below.

| Parameter | Value | Source Compound |

| Coordination Number (V-O) | 6 | Hydrated Vanadium(III) |

| Mean V-O Bond Distance | 1.99 Å | Hydrated Vanadium(III) |

This data is based on EXAFS studies of the hydrated vanadium(III) ion in solution and solid state. mostwiedzy.plnih.gov

X-ray Absorption Near Edge Structure (XANES) for Oxidation State

The XANES region, which encompasses the absorption edge itself and extends to about 40-50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. pyrometallurgy.co.zaacs.org The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases.

For vanadium compounds, the V K-edge XANES spectrum is a reliable indicator of the oxidation state. The rising edge inflection for V(III) species is found at a characteristic energy, distinct from that of V(IV) or V(V) species. researchgate.netresearchgate.net Studies on various vanadium compounds, including V(III) sulfate solutions, show that the position and features of the pre-edge peak (around 5465-5470 eV) and the main absorption edge (around 5480 eV) can be used to confirm the +3 oxidation state. researchgate.netanl.govnih.gov For instance, the V K-edge XAS spectrum of V(III) in a pH 1.8 sulfuric acid solution shows a rising edge inflection near 5480 eV, characteristic of vanadium(III). researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. utexas.edu The V(III) ion, with its d² electron configuration, has an S=1 spin ground state and is therefore paramagnetic. nih.gov

However, V(III) complexes are often considered "EPR-silent" under standard X-band (ca. 9.5 GHz) EPR conditions. researchgate.net This is because integer spin systems (S=1, 2, ...) with large zero-field splitting (ZFS) may not have transitions that are accessible within the energy range of conventional EPR spectrometers. The ZFS, described by the parameters D (axial) and E (rhombic), splits the spin sublevels even in the absence of an external magnetic field. If the ZFS is much larger than the microwave quantum of energy, no resonance absorption will be observed. researchgate.netresearchgate.net

The development of high-frequency and -field EPR (HFEPR) has overcome this limitation. nih.govresearchgate.net By using much higher microwave frequencies and magnetic fields, HFEPR can successfully measure the large ZFS in V(III) complexes. These studies provide crucial information on the electronic structure of the ion.

| Complex | D (cm⁻¹) | E (cm⁻¹) | g-value | Technique |

| Na[V(edta)(H₂O)]·3H₂O | 1.4 | 0.14 | 1.97 | HFEPR |

| Na[V(trdta)]·3H₂O | 5.60 | 0.85 | 1.95 | HFEPR |

| [V(OH₂)₆]³⁺ (in guanidinium (B1211019) gallium sulfate) | - | - | ~1.91 | HFEPR |

This table presents representative spin Hamiltonian parameters for V(III) complexes determined by HFEPR. Note that seven-coordinate complexes tend to have smaller ZFS (D < 2 cm⁻¹) compared to six-coordinate ones (D > 5 cm⁻¹). nih.govresearchgate.net

Photoelectron Spectroscopy (XPS/UPS) for Valence Band Analysis

Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure of materials. kratos.comwikipedia.org It operates on the principle of the photoelectric effect, where incident photons of a known energy (hν) eject electrons from the material. wikipedia.org By measuring the kinetic energy (KE) of these photoelectrons, their binding energy (BE) within the material can be determined using the equation BE = hν - KE. kratos.com Depending on the photon source, the technique is categorized as X-ray Photoelectron Spectroscopy (XPS), which uses soft X-rays to probe core and valence levels, or Ultraviolet Photoelectron Spectroscopy (UPS), which employs lower-energy UV photons to examine the valence band with higher resolution. kratos.comwikipedia.orgyoutube.com

For this compound, the V(III) ion has a d² electron configuration. The valence band spectrum is therefore expected to be complex, composed of overlapping contributions from the vanadium 3d orbitals, oxygen 2p orbitals from the sulfate anions and coordinated water molecules, and sulfur 3p orbitals from the sulfate groups.

While specific, high-resolution valence band spectra for this compound are not extensively documented in dedicated studies, the analysis of related materials allows for a detailed prediction of the expected spectral features. aps.orgnih.gov The top of the valence band, or the highest occupied molecular orbitals (HOMO), would likely be dominated by states with significant V 3d character. nih.gov Deeper in the valence band, features corresponding to the O 2p orbitals of the sulfate and water ligands would appear, followed by the S 3p states at higher binding energies. brown.eduacs.org

The analysis of the valence band provides crucial information, as summarized in the table below.

| Measurement | Information Derived | Relevance to this compound |

| Valence Band Maximum (VBM) | Energy of the highest occupied electronic state below the Fermi level. psu.edu | Determines the ionization potential and is crucial for understanding charge transfer processes. |

| Work Function | Minimum energy required to remove an electron from the material's surface to a point in the vacuum. wikipedia.orgpsu.edu | Influences the material's interaction with other surfaces and its performance in electronic devices. |

| Density of States (DOS) | Distribution of electronic states as a function of energy. The spectral shape reflects the DOS. | Reveals the contribution of V 3d, O 2p, and S 3p orbitals to the overall electronic structure. |

| Orbital Hybridization | Overlap and mixing of atomic orbitals, which can be inferred from the shape and width of spectral features. | Provides insight into the nature of the chemical bonds between vanadium, sulfate, and water ligands. |

High-resolution UPS is particularly adept at resolving the fine structure of the valence band, offering a detailed map of the molecular orbital energies. wikipedia.org XPS, while typically offering lower energy resolution for the valence region, can also provide this information and has the advantage of simultaneously probing the core-level electrons, which can confirm the oxidation state of the vanadium and other elements present. nih.govprinceton.edu The interpretation of these complex valence band spectra is often supported by theoretical calculations, such as density functional theory (DFT), which can model the partial density of states (PDOS) for each element and orbital, aiding in the assignment of spectral features. aps.org

Inelastic Neutron Scattering for Ground-State Electronic Structure

Inelastic Neutron Scattering (INS) is a unique and powerful technique for directly probing the low-energy magnetic excitations in materials, making it exceptionally well-suited for determining the ground-state electronic structure of paramagnetic ions like V(III). nih.gov Unlike photon-based spectroscopies, neutrons interact with the atomic nuclei and with unpaired electron spins, allowing for the direct measurement of transitions between spin levels without the constraints of optical selection rules. nih.gov

For a V(III) ion (a d² system with total spin S=1) in a coordination environment of lower than cubic symmetry, the degeneracy of the ground spin state is lifted, a phenomenon known as zero-field splitting (ZFS). aip.orgacs.org This splitting is critical to understanding the magnetic anisotropy of the molecule. The ZFS is typically described by the spin Hamiltonian: Ĥ = D(Ŝz² - S(S+1)/3) + E(Ŝx² - Ŝy²), where D is the axial ZFS parameter and E is the rhombic ZFS parameter. INS experiments can directly measure the energy separation between these split ground-state levels.

Research on hydrated vanadium(III) trisoxalate complexes has shown that the magnitude and even the sign of the axial ZFS parameter, D, are highly sensitive to subtle changes in the coordination environment, such as distortions induced by hydrogen bonding from water molecules in the crystal lattice. researchgate.net These studies successfully used INS to quantify the ZFS parameters.

The table below presents the zero-field splitting parameters determined for analogous hydrated V(III) compounds using INS and other magnetochemical methods, illustrating the type of detailed electronic structure information obtainable.

Table based on data from analogous V(III) compounds.

The data clearly demonstrate that INS can precisely measure the ground-state splitting. For this compound, an INS experiment would be expected to reveal similar transitions, providing direct values for the D and E parameters. This information is fundamental for constructing a complete picture of its magnetic behavior and for the rational design of new materials with tailored magnetic properties.

Coordination Chemistry and Complexation Behavior

Aqueous Solution Chemistry of Hydrated Vanadium(III) Ions

The behavior of vanadium(III) in water is fundamental to understanding its broader reactivity. The central species is the hexaaquavanadium(III) ion, which undergoes hydrolysis and forms various complexes depending on the solution's pH.

In aqueous solution and in the solid state, the vanadium(III) ion exists as the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺. mdpi.com Structural studies, including EXAFS (Extended X-ray Absorption Fine Structure) and LAXS (Large Angle X-ray Scattering), have confirmed that this complex possesses a regular octahedral geometry. nih.govacs.orgmostwiedzy.plnih.gov The V³⁺ center is coordinated to six water molecules through their oxygen atoms. nih.govacs.org

The mean V-O bond distance in the hydrated vanadium(III) ion has been determined to be 1.99 Å. mdpi.comnih.govnih.govresearchgate.net Theoretical studies at the B3LYP level of theory support this octahedral structure and have also investigated the influence of a second coordination sphere, which consists of an additional 12 water molecules. acs.org

Table 1: Structural Parameters of Hydrated and Hydrolyzed Vanadium(III) Ions

| Species | Coordination Geometry | Mean V-O Bond Distance (Å) | Method |

| [V(H₂O)₆]³⁺ (Hydrated) | Octahedral | 1.992(3) | EXAFS/LAXS nih.gov |

| Hydrolyzed V(III) Complex | Octahedral | 2.014(5) | EXAFS/LAXS nih.gov |

This table displays the experimentally determined bond distances for the hydrated vanadium(III) ion and its initial hydrolysis product in aqueous solution.

The hexaaquavanadium(III) ion is acidic and subject to hydrolysis, a process that is highly dependent on pH. srce.hr As the pH of the solution increases, the coordinated water molecules deprotonate to form hydroxo complexes. The initial hydrolysis product involves the formation of [V(H₂O)₅(OH)]²⁺. This hydrolysis leads to a slight elongation of the average V-O bond distance to 2.014 Å, a change attributed to the larger effective radius of the oxygen atom in a hydroxide (B78521) ligand compared to a neutral water molecule. nih.gov

Further increases in pH can lead to the formation of more complex polynuclear species, where multiple vanadium centers are bridged by hydroxide or oxide ions. researchgate.net The specific nature of the vanadium species present in solution is complex and varies with pH, vanadium concentration, and the presence of other ions. srce.hriapchem.org Studies have characterized aqueous V(III) species at low ionic strength across a pH range of 2 to 7. nih.gov To prevent premature hydrolysis and the formation of these polynuclear complexes in laboratory settings, stock solutions of vanadium(III) are typically kept strongly acidic. researchgate.net

Ligand Exchange and Substitution Reactions

The water molecules coordinated to the V(III) center in [V(H₂O)₆]³⁺ can be replaced by other ligands through exchange or substitution reactions. acs.org The water exchange mechanism for the hexaaquavanadium(III) ion is proposed to proceed through a limiting associative (A) pathway, as suggested by density functional theory calculations. acs.org

The kinetics of ligand exchange have been studied for various vanadium(III) complexes. For example, the replacement of acetylacetone (B45752) ligands in V(III) β-diketonate complexes is notably catalyzed by acids and inhibited by bases, with a mechanism suggesting a "dangling ligand" intermediate. cdnsciencepub.comcdnsciencepub.com In acidic solutions containing chloride, a ligand exchange reaction occurs to produce the green-colored [V(H₂O)₄Cl₂]⁺ ion. chemguide.co.uk It has been suggested that a similar exchange may happen with sulfate (B86663) ions in sulfuric acid to form species like [V(H₂O)₅(SO₄)]⁺. chemguide.co.uk

Formation of Mixed-Ligand Complexes with Sulfate

While the sulfate ion in oxidovanadium(3+) sulfate hydrate (B1144303) acts as a counter-ion in the simple hydrated salt, it can actively participate in the coordination sphere to form mixed-ligand complexes. A prominent example involves the formation of heptacoordinate (7-coordinate) vanadium(III) complexes where the sulfate ion acts as a bidentate ligand, binding through two of its oxygen atoms. oup.com

Crystal structure analysis has confirmed the structure of complexes such as [V₂(SO₄)₃(bispicen)₂] and [V(SO₄)(tpen)]⁺. In these compounds, the vanadium(III) center adopts a pentagonal bipyramidal geometry, with the two coordinating oxygen atoms of the sulfate ligand situated in the pentagonal plane. oup.com The ability of sulfate to act as a ligand is crucial in the broader coordination chemistry of V(III) in sulfate-rich environments.

Table 2: Example of a V(III) Mixed-Ligand Complex with Sulfate

| Complex | V(III) Coordination Number | V(III) Geometry | Role of Sulfate Ligand |

| [V(SO₄)(tpen)]⁺ | 7 | Pentagonal Bipyramidal | Didentate oup.com |

This table highlights a structurally characterized complex where sulfate is directly bound to the Vanadium(III) center.

Interaction with Oxygen-Donor Ligands

Vanadium(III) readily forms stable complexes with a wide array of oxygen-donor ligands. researchgate.net The interaction typically occurs through the deprotonated oxygen atom of functional groups like carboxylates, leading to the formation of robust chelate structures.

Carboxylic acids and their derivatives are particularly effective ligands for vanadium(III). Upon addition of carboxylates such as acetate, propionate, or their halogenated derivatives to an acidic aqueous solution of V(III), complexation occurs readily. nih.gov Research has shown that these reactions can lead to the formation of multinuclear complexes. Structurally characterized examples include basic trinuclear complexes with a central μ₃-oxo bridge, such as [V₃(μ₃-O)(μ-OOCCH₃)₆(OH₂)₃]⁺, and tetranuclear complexes with μ-OH bridges, like [V₄(μ-OH)₄(μ-OOCCH₃)₄(OH₂)₈]⁴⁺. nih.gov

Other studies have synthesized and characterized seven-coordinate mononuclear V(III) complexes with ligands like 2,6-pyridinedicarboxylic acid, which adopt a pentagonal bipyramid geometry. rsc.org The formation of ternary (mixed-ligand) complexes containing V(III), a primary ligand like picolinic acid, and a secondary dicarboxylic acid ligand (e.g., oxalic acid, malonic acid) has also been extensively studied, with their stability constants determined through potentiometric measurements. tandfonline.com

Interaction with Nitrogen-Donor Ligands

The interaction of oxidovanadium(3+) sulfate with nitrogen-donor ligands, particularly bidentate ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy), has been a subject of significant interest. These reactions can lead to the formation of mononuclear, dinuclear, and even mixed-valence complexes.

Spectrophotometric studies have shown that vanadium(III) forms complexes with 1,10-phenanthroline in a stepwise manner, with a V:Phen ratio of 1:2. iaea.org The complex formation is pH-dependent, and at higher vanadium concentrations, dimerization of the complex can occur. iaea.org The stability of vanadium(III) complexes with phenanthroline and various amino acids has also been investigated, highlighting the formation of ternary complexes in solution. researchgate.netresearchgate.net

The reaction of vanadium(III) in aqueous solution with 2,2'-bipyridine can yield an oxo-bridged binuclear complex. researchgate.net This complex exhibits interesting magnetic properties and can be oxidized to corresponding V(IV) and V(V) species. The sulfate ion can also be directly involved in the coordination sphere, as seen in the formation of cis-[V(IV)O(OSO₃)(bpy)₂]. researchgate.net In some cases, unexpected redox reactions can occur, where V(IV) is reduced to V(III) in the presence of ligands like bipyridine. rsc.org

Table 3: Vanadium Complexes with Nitrogen-Donor Ligands

| Ligand | Vanadium Precursor | Resulting Complex/Species | Remarks | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline | Vanadium(III) | [V(Phen)₂]³⁺ (in solution) | Stepwise formation, pH-dependent. | iaea.org |

| 1,10-Phenanthroline | Vanadium(III) | Ternary complexes with amino acids | Stability constants determined. | researchgate.netresearchgate.net |

| 2,2'-Bipyridine | Vanadium(III) | Oxo-bridged binuclear complex | Can be oxidized to V(IV) and V(V) analogues. | researchgate.net |

Mixed-Valent Vanadium Complexes Involving Vanadium(III) Sulfate Components

The ability of vanadium to exist in multiple stable oxidation states facilitates the formation of mixed-valent complexes, where vanadium atoms in different oxidation states are present within the same molecule. Oxidovanadium(3+) sulfate can be a key component in the synthesis of such species.

An interesting example is the formation of binuclear mixed-valence V(II)/V(III) complexes with 1,10-phenanthroline and 2,2'-bipyridine, which were isolated as their sulfate salts. These complexes display characteristic intervalence electron transfer bands in their electronic spectra.

Furthermore, mixed-valence polyoxovanadate clusters have been synthesized. One such cluster, a V(III)/V(IV) hexadecavanadate, encapsulates a sulfate ion at its center, highlighting the templating role the sulfate ion can play in the formation of complex cage-like structures.

The reaction of V(III) thiolate complexes can also lead to mixed-valence clusters. For example, a mixed-valence (NEt₄)[V₂(edt)₄] (where edt = ethane-1,2-dithiolate) has been prepared, containing both V(III) and V(IV) centers. acs.org These mixed-valent systems are of fundamental interest for their electronic and magnetic properties, which arise from the interactions between the different metal centers.

Table 5: Examples of Mixed-Valent Vanadium Complexes with Sulfate Involvement

| Vanadium Oxidation States | Ligands | Complex Type | Role of Sulfate | Reference |

|---|---|---|---|---|

| II, III | 1,10-Phenanthroline, 2,2'-Bipyridine | Binuclear | Counter-ion | |

| III, IV | Polyoxovanadate framework | Cage-like cluster | Central template | |

| III, IV | Ethane-1,2-dithiolate | Binuclear | Not directly involved in final complex | acs.org |

Redox Behavior and Stability in Solution

Oxidation Pathways of Oxidovanadium(3+) Sulfate (B86663) Hydrate (B1144303)

In acidic aqueous solutions, the vanadium(III) ion is a reducing agent and can be oxidized to the more stable vanadium(IV) and vanadium(V) states. The species present in solution are typically the green or grey-blue hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺; the blue oxovanadium(IV) ion (vanadyl), [VO(H₂O)₅]²⁺; and the yellow dioxovanadium(V) ion, [VO₂(H₂O)₄]⁺. researchgate.netlibretexts.orgchemguide.co.uk

The oxidation of vanadium(III) proceeds in a stepwise manner. The first oxidation step yields the vanadyl ion, VO²⁺, which represents the +4 oxidation state. This species is known to be the most stable of the vanadium ions in aqueous solution. researchgate.net This oxidation can be effected by atmospheric oxygen, though the reaction is slow in acidic solutions. researchgate.netchemguide.co.uk Stronger oxidizing agents, such as potassium permanganate, will readily oxidize V(III) to V(IV) and subsequently to V(V). rsc.orgyoutube.com

V(III) → V(IV): V³⁺(aq) + H₂O(l) → VO²⁺(aq) + 2H⁺(aq) + e⁻

V(IV) → V(V): VO²⁺(aq) + H₂O(l) → VO₂⁺(aq) + 2H⁺(aq) + e⁻

The progression of these oxidation states is accompanied by distinct color changes, which are a hallmark of vanadium chemistry. libretexts.orgyoutube.com

| Oxidation State | Aqueous Ion | Color |

| Vanadium(III) | [V(H₂O)₆]³⁺ | Green / Grey-blue |

| Vanadium(IV) | [VO(H₂O)₅]²⁺ | Blue |

| Vanadium(V) | [VO₂(H₂O)₄]⁺ | Yellow |

Strong oxidizing agents are employed to facilitate the oxidation of vanadium(III). The kinetics and mechanisms vary depending on the agent used.

Persulfate: Persulfate (S₂O₈²⁻) is a powerful oxidizing agent, particularly when activated to form the sulfate radical (SO₄•⁻). While detailed kinetic studies specifically for the oxidation of V(III) by persulfate are not widely available, vanadium species are known to participate in redox cycles that activate persulfate for the degradation of organic pollutants. nih.govresearchgate.net These processes involve the stepwise oxidation of lower-valent vanadium, such as V(III), to V(IV) and V(V), which in turn generate the reactive radicals from persulfate. nih.gov

Bromate and Halogens: The oxidation of vanadium(III) by halogens like bromine has been studied kinetically. The reaction is a non-complementary one, where the two-electron oxidant (Br₂) reacts with the one-electron reductant (V³⁺). The evidence suggests that the hydrolyzed form of the vanadium(III) ion, VOH²⁺, reacts much more rapidly than the V³⁺ ion. The reaction proceeds via a one-electron path, initially forming V(IV) and a bromine radical.

The redox potentials of vanadium couples are highly dependent on the pH of the solution, a relationship that is graphically represented by a Pourbaix diagram. researchgate.net For the V(III)/V(IV) and V(IV)/V(V) couples, the oxidation reactions produce hydrogen ions (H⁺), as shown in the equations above.

According to the Nernst equation, an increase in the concentration of H⁺ (a decrease in pH) will shift the equilibrium to the left, favoring the reduced species. Conversely, an increase in pH (decrease in H⁺ concentration) will favor the oxidized species. This means that at higher pH values, vanadium(III) is more easily oxidized.

The Pourbaix diagram for vanadium shows that the V³⁺ ion is stable only in highly acidic conditions (pH < 2). researchgate.net As the pH increases, the boundary between the V³⁺ and the VO²⁺ stability fields slopes downwards, indicating that the potential required to oxidize V(III) to V(IV) decreases. Similarly, the potential to oxidize V(IV) to V(V) also decreases with increasing pH. The nature of the stable species itself changes with pH; for instance, at very low pH, V(V) exists as the VO₂⁺ cation, while at higher pH values, it forms various polyvanadate anions. researchgate.netresearchgate.net

Reduction Pathways of Oxidovanadium(3+) Sulfate Hydrate

Vanadium(III) can be reduced to vanadium(II). The standard reduction potential for this process is negative, indicating that V(III) is more stable than V(II) relative to the standard hydrogen electrode.

V(III) → V(II): V³⁺(aq) + e⁻ → V²⁺(aq) (E° = -0.26 V) researchgate.net

This reduction requires a sufficiently strong reducing agent. A common laboratory method involves the use of zinc metal in an acidic solution. libretexts.orgrsc.orgyoutube.com The zinc reduces vanadium through its various oxidation states, ultimately producing the lavender-colored V²⁺(aq) ion. researchgate.netrsc.orgyoutube.com Other reducing agents, such as chromium(II) ions, are also capable of reducing vanadium(III). sciopen.com The resulting vanadium(II) ion is a powerful reducing agent itself and is readily oxidized back to vanadium(III) by oxygen in the air. researchgate.netlibretexts.orgchemguide.co.uk

Disproportionation Reactions

A disproportionation reaction is a redox reaction in which a species of an intermediate oxidation state is converted to two different species, one with a higher and one with a lower oxidation state. For vanadium(III), the hypothetical disproportionation reaction in acidic solution would be:

2V³⁺(aq) + H₂O(l) → V²⁺(aq) + VO²⁺(aq) + 2H⁺(aq)

To determine the feasibility of this reaction, the standard electrode potentials for the constituent half-reactions can be used.

Reduction: V³⁺(aq) + e⁻ → V²⁺(aq); E° = -0.26 V

Oxidation: V³⁺(aq) + H₂O(l) → VO²⁺(aq) + 2H⁺(aq) + e⁻; E° = +0.34 V

E°reaction = (-0.26 V) - (+0.34 V) = -0.60 V

Since the calculated standard reaction potential is negative, the reaction is not thermodynamically feasible under standard conditions. Therefore, the vanadium(III) ion is stable with respect to disproportionation in aqueous solution.

Thermodynamic Stability of this compound Species

The thermodynamic stability of the Oxidovanadium(3+) ion in solution is centered on the hexaaquavanadium(III) complex, [V(H₂O)₆]³⁺. This ion is stable in acidic aqueous solutions, particularly in the absence of strong oxidizing agents. researchgate.netyoutube.com Its stability is influenced by factors such as pH, the presence of complexing anions, and temperature.

Kinetic Studies of Redox Reactions

Kinetic studies provide fundamental insights into the rates and mechanisms of the redox transformations of oxidovanadium(3+), typically represented as the V(III) aqua ion, [V(H₂O)₆]³⁺, in sulfate-containing solutions. These studies are crucial for understanding and predicting the compound's behavior in solution.

Rate Constants and Reaction Mechanisms

The redox reactions of V(III) can proceed through either inner-sphere or outer-sphere electron transfer mechanisms. The specific pathway is influenced by the nature of the reactants and the surrounding medium.

Oxidation of Vanadium(III):

The oxidation of V(III) to V(IV) (as vanadyl ion, VO²⁺) has been studied with various oxidizing agents. For instance, the oxidation by hydrogen peroxide in acidic aqueous solutions follows a rate law that is first-order with respect to both vanadium(III) and hydrogen peroxide. nih.gov The reaction is complex, involving a Fenton-like mechanism with the generation of hydroxyl radicals. A second-order rate constant for the oxidation of V³⁺ by the oxomonoperoxo vanadium(V) ion (OV(O₂⁾⁺) has been determined to be 11.3 ± 0.3 L mol⁻¹ s⁻¹ at 25°C. nih.gov

Another example is the oxidation of V(III) to V(IV) by thioredoxin and the amino acid L-serine, which has been observed to be rapid at physiological pH ranges relevant to certain biological systems. researchgate.net This highlights the role of specific biomolecules in facilitating the redox cycling of vanadium.

Reduction of Vanadium(III):

Information on the reduction of V(III) to V(II) is also critical. The standard reduction potential for the V³⁺/V²⁺ couple is -0.255 V versus the standard hydrogen electrode, indicating that V(III) is a moderately strong oxidizing agent. libretexts.org

Disproportionation:

Vanadium(III) in solution can be unstable with respect to disproportionation, a reaction where a species is simultaneously oxidized and reduced. wikipedia.orgallen.in In acidic solutions, V(III) can disproportionate to V(II) and V(IV). However, the thermodynamic feasibility of this reaction is dependent on the specific conditions, including the nature of the anions present. byjus.com

Below is a table summarizing some reported rate constants for the redox reactions of Vanadium(III).

| Reaction | Oxidant/Reductant | Rate Constant (k) | Conditions |

| Oxidation of V(III) | Hydrogen Peroxide | 2.06 ± 0.03 L mol⁻¹ s⁻¹ | 25 °C, acidic aqueous solution |

| Oxidation of V(III) | OV(O₂⁾⁺ | 11.3 ± 0.3 L mol⁻¹ s⁻¹ | 25 °C |

| Reduction of Perchlorate | Vanadium(III) Sulfate | Rapid and efficient | 7 to 8M H₂SO₄, refluxing, OsO₄ catalyst |

Impact of Ligands and Environmental Factors on Reaction Rates

The coordination environment around the vanadium(III) ion plays a pivotal role in determining the rates of its redox reactions. The presence of different ligands and variations in environmental parameters such as pH and temperature can significantly alter the reaction kinetics.

Impact of Ligands:

The nature of the ligands coordinated to the V(III) center can influence the redox potential and the accessibility of the metal center for electron transfer.

Sulfate Ions: In solutions of this compound, sulfate ions can form complexes with V(III), such as [V(SO₄)(H₂O)₅]⁺. These complexes can affect the reaction mechanism and rate compared to the hexaaqua ion.

Organic Ligands: The presence of organic ligands, such as amino acids, can significantly impact the oxidation of V(III). For example, L-serine has been shown to facilitate the rapid oxidation of V(III) to V(IV). researchgate.net The stability constants of the V(III) and V(IV) complexes with the ligand are a key factor; ligands that form more stable complexes with V(IV) than with V(III) tend to favor the oxidation process. researchgate.net

Halide Ions: Halide ions can act as bridging ligands in inner-sphere electron transfer reactions, potentially accelerating the rate of redox reactions.

The table below illustrates the qualitative effect of different ligand types on the redox reaction rates of Vanadium(III).

| Ligand Type | Effect on Redox Reaction Rate |

| Sulfate (SO₄²⁻) | Can form complexes that may alter the reaction pathway and rate compared to the hexaaqua ion. |

| Hydroxyl (OH⁻) | Changes in pH affect the speciation of V(III) and can lead to the formation of hydroxo complexes, which can have different reactivities. |

| Amino Acids | Can facilitate oxidation, particularly if they form more stable complexes with the oxidized form (V(IV)). researchgate.net |

| Thioredoxin | A biological macromolecule that has been shown to rapidly oxidize V(III). researchgate.net |

Impact of Environmental Factors:

pH: The hydrogen ion concentration has a profound effect on the redox chemistry of vanadium(III). Changes in pH alter the speciation of V(III) in solution, leading to the formation of various hydroxo complexes. These different species can exhibit significantly different redox reactivities. For instance, the oxidation of some compounds by V(V) shows a linear increase in the reaction rate with increasing hydrogen-ion concentration. researchgate.net While specific data for V(III) is limited, a similar trend is expected where pH influences the protonation state of reactants and intermediates, thereby affecting reaction rates.

Temperature: As with most chemical reactions, the rates of vanadium(III) redox reactions are temperature-dependent. An increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.

The following table summarizes the general impact of environmental factors on the redox reaction rates of Vanadium(III).

| Environmental Factor | Impact on Redox Reaction Rate |

| pH | Affects the speciation of V(III) in solution, leading to the formation of different hydroxo complexes with varying reactivities. Reaction rates can be highly pH-dependent. researchgate.net |

| Temperature | An increase in temperature generally increases the reaction rate constant, following the principles of chemical kinetics. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and vibrational frequencies of the [V(H₂O)₆]³⁺ ion.

DFT calculations are employed to determine the most stable geometric arrangement of atoms in a molecule, its equilibrium geometry. For the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, these calculations confirm a regular octahedral geometry where the central V³⁺ ion is coordinated by six water molecules. researchgate.net

Experimental studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS) have determined the mean V-O bond distance in the hydrated vanadium(III) ion to be approximately 1.99 Å. researchgate.net DFT-optimized geometries are in close agreement with these experimental values, validating the accuracy of the theoretical models. In solid-state DFT calculations of related hydrated vanadium(III) phosphates, the VO₆ octahedra also show similar V-O bond lengths, further supporting this structural model. researchgate.netmolcas.org

| Species | Parameter | Value (Å) | Method | Reference |

|---|---|---|---|---|

| [V(H₂O)₆]³⁺ | V-O Bond Length | 1.99 | LAXS/EXAFS (Experimental) | researchgate.net |

| K₃V₃(PO₄)₄·H₂O | V-O Bond Lengths (in VO₆) | 1.95 - 2.05 | DFT (Computational) | researchgate.net |

The vanadium(III) ion has a d² electronic configuration. In an octahedral ligand field created by the six water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The two d-electrons of V³⁺ occupy the t₂g orbitals, resulting in a ³T₁g ground state.

Advanced computational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used to accurately model the electronic states. researchgate.net These calculations help in understanding the electronic transitions observed in UV-Vis spectroscopy.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in describing chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation. For [V(H₂O)₆]³⁺, the HOMO is associated with the occupied t₂g orbitals, while the LUMO corresponds to the unoccupied eg orbitals. The HOMO-LUMO gap is a critical parameter for predicting the molecule's electronic and optical properties. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Electronic Configuration | d² | researchgate.net |

| Ground State Term Symbol | ³T₁g | researchgate.net |

| HOMO Character | Primarily V 3d (t₂g) | researchgate.net |

| LUMO Character | Primarily V 3d (eg) | researchgate.net |

DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. faccts.de These calculations are crucial for interpreting experimental spectra and confirming the computed equilibrium geometry, as a true minimum on the potential energy surface will have no imaginary frequencies. researchgate.net For the [V(H₂O)₆]³⁺ complex, the calculated frequencies include the stretching and bending modes of the V-O bonds and the internal vibrations of the coordinated water molecules. Comparing these theoretical frequencies with experimental Raman spectra of vanadium(III) salts provides a powerful validation of the computational model. researchgate.netescholarship.org Scaling factors are often applied to the calculated harmonic frequencies to improve agreement with experimental fundamental frequencies. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into solvation structures and dynamics. For vanadium(III) sulfate (B86663) in an aqueous environment, MD simulations reveal the structure of the hydration shells around the V³⁺ ion and the influence of sulfate anions.

Studies have shown that in aqueous sulfuric acid, the V³⁺ ion is surrounded by a well-defined first hydration shell. researchgate.net The sulfate ions (SO₄²⁻) tend to distribute around the hydrated vanadium cations due to electrostatic interactions, which can weaken the cation's hydration structure. researchgate.netohio-state.edu MD simulations can estimate properties like the hydration size of the ion and the coordination numbers of water and sulfate ions, which are vital for understanding the behavior of these solutions in applications like vanadium redox flow batteries. researchgate.netohio-state.edu

Modeling of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model the electronic absorption spectra (UV-Vis) of molecules. bohrium.com For the [V(H₂O)₆]³⁺ ion, TD-DFT calculations can predict the energies of the d-d electronic transitions. researchgate.net The experimental spectrum of [V(H₂O)₆]³⁺ shows two main absorption bands, which are assigned to the spin-allowed transitions from the ³T₁g ground state to the ³T₂g and ³T₁g(P) excited states. researchgate.net Computational results from methods like CASPT2 and TD-DFT provide theoretical absorption energies that are generally in good agreement with these experimental observations, confirming the assignments. researchgate.net

| Transition | Calculated Energy (nm) | Experimental Energy (nm) | Method | Reference |

|---|---|---|---|---|

| ³T₁g → ³T₂g | ~599 | ~588 | CASPT2 | researchgate.net |

| ³T₁g → ³T₁g(P) | ~405 | ~400 | CASPT2 | researchgate.net |

Thermodynamic Parameter Prediction

Computational chemistry can be used to predict key thermodynamic properties, such as Gibbs free energies (ΔG) and reaction enthalpies (ΔH), which govern the stability and reactivity of chemical species. nih.gov For instance, MD simulations combined with umbrella sampling techniques can be used to calculate the potential of mean force for ion pairing, from which association constants (Kₐ) for complexes like VSO₄⁺ can be derived. mst.edursc.org These calculated values provide insight into the extent of complex formation between vanadium(III) and sulfate ions in solution. Similarly, DFT calculations with appropriate solvation models can be used to compute the free energies of hydration and complexation reactions, offering a theoretical basis for the thermodynamic stability of oxidovanadium(3+) sulfate hydrate (B1144303). nih.gov

Reaction Mechanism Exploration (e.g., Redox Processes, Ligand Exchange)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of vanadium(III) complexes in aqueous sulfate environments. These theoretical studies are crucial for understanding the intricacies of redox transformations and ligand exchange processes, which are fundamental to the chemical behavior of oxidovanadium(3+) sulfate hydrate. In aqueous solutions, the vanadium(III) ion is best represented as the hexaaquavanadium(III) cation, [V(H₂O)₆]³⁺, which possesses a regular octahedral geometry with a V-O bond distance of approximately 1.99 Å. nih.govacs.org The exploration of its reaction mechanisms revolves around this central species and its interactions with surrounding ligands, primarily water and sulfate ions.

Redox Processes

The redox chemistry of vanadium is notable for its multiple accessible oxidation states (+2, +3, +4, +5), making vanadium(III) sulfate a key participant in electron transfer reactions. Computational studies, often in the context of vanadium redox flow batteries (VRFBs), have explored the oxidation of V(III) to V(IV) and its reduction to V(II).

The oxidation of vanadium(III) to oxidovanadium(IV) (vanadyl, VO²⁺) is a critical process. Theoretical models suggest this is not a simple electron transfer but involves coupled electron and proton transfer events, especially in aqueous solutions. github.io DFT calculations are used to map the potential energy surfaces and determine the transition states for these transformations. For instance, studies on the self-discharge reactions in VRFBs use methods like Car-Parrinello molecular dynamics (CPMD) combined with Marcus theory to investigate the energetics of these redox events. github.io These studies highlight the complexity of polymerization and dimerization reactions that can occur in solution, where vanadium ions of different oxidation states interact. github.io

The mechanism for the oxidation of [V(H₂O)₆]³⁺ to [VO(H₂O)₅]²⁺ involves the loss of a proton from a coordinated water molecule and the subsequent formation of the stable vanadyl oxo group (V=O). The presence of sulfate ions in the solution can influence the redox potential of the V(III)/V(IV) couple by forming sulfato-complexes, which alters the electronic structure of the vanadium center and the energetics of the electron transfer. rsc.orgmdpi.com

Ligand Exchange

Ligand exchange in the hydrated vanadium(III) ion is a fundamental reaction that dictates its speciation in solution. The exchange of water molecules in the first coordination sphere of [V(H₂O)₆]³⁺ and the substitution of water by sulfate ions are key mechanistic pathways explored by computational methods.

Water Exchange: Theoretical studies have investigated the water-exchange reaction on the aqua ions of V(III). researchgate.net These reactions are crucial as their rates are often correlated with the rates of other ligand substitution reactions. researchgate.net Computational models are used to determine the activation energies and preferred pathways, which can be either associative (A or Iₐ) or dissociative (D or Iₐ). researchgate.net In an associative mechanism, the incoming ligand transiently binds to the metal center, forming a higher-coordinate intermediate, while in a dissociative mechanism, a ligand first departs, creating a lower-coordinate intermediate. For the related [V(H₂O)₆]²⁺ ion, computational data suggests an associative activation mechanism is favored. researchgate.net The study of the V(III) aqua ion follows similar principles, with DFT calculations being employed to model the transition states and determine the activation barriers for different proposed pathways.

Sulfate Ligand Exchange: In solutions containing sulfate, such as those of this compound, the sulfate anion can replace one or more of the coordinated water molecules. DFT modeling has shown that the formation of V(III) species complexed with sulfate is a critical process, particularly in concentrated solutions. rsc.org This ligand exchange can be represented by the following equilibrium:

[V(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [V(H₂O)₅(SO₄)]⁺ + H₂O

The stability and structure of these mixed aqua-sulfato complexes have been investigated using both experimental techniques like NMR and theoretical DFT calculations. rsc.org These studies confirm that sulfate can enter the first solvation sphere, directly impacting the ion's reactivity. rsc.org The mechanism of this exchange is influenced by the charge and size of the incoming and outgoing ligands. mdpi.com Computational models help elucidate the energetics of this substitution, including the stability of the resulting complex and the energy barriers for the exchange process.

Table 1: Computed Geometrical Parameters for Hydrated Vanadium(III) Species

| Species | Method | V-O (Water) Bond Length (Å) | Coordination Geometry | Reference |

| [V(H₂O)₆]³⁺ | EXAFS/LAXS | 1.99 | Octahedral | acs.orgmostwiedzy.pl |

| [V(H₂O)₆]³⁺ | DFT | (Predicted) | Octahedral | rsc.orgresearchgate.net |

Interactive Data Table

Applications in Advanced Materials and Catalysis Mechanism Focused

Precursor in Synthesis of Other Vanadium Materials